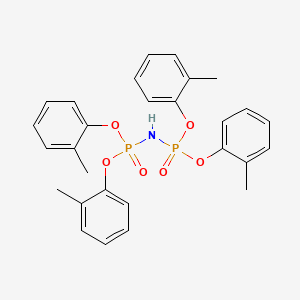
Tetrakis(2-methylphenyl) imidodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-methylphenyl) imidodiphosphate is a chemical compound known for its unique structural and functional properties It belongs to the class of organophosphorus compounds and is characterized by the presence of four 2-methylphenyl groups attached to an imidodiphosphate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-methylphenyl) imidodiphosphate typically involves the reaction of 2-methylphenyl derivatives with imidodiphosphoric acid. One common method includes the use of halogenophosphines and organometallic reagents to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(2-methylphenyl) imidodiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to its original phosphine state.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrakis(2-methylphenyl) imidodiphosphate has several applications in scientific research:
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Tetrakis(2-methylphenyl) imidodiphosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that influence biochemical pathways. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cellular damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Tetrakis(4-carboxyphenyl)porphyrin: Used in photodynamic therapy and as a catalyst in organic reactions.
Tetrakis(4-methoxyphenyl)porphyrin: Known for its applications in material science and catalysis.
Tetrakis(4-sulfonatophenyl)porphyrin: Utilized in biomedical research for its water-solubility and biocompatibility.
Uniqueness: Tetrakis(2-methylphenyl) imidodiphosphate stands out due to its specific structural configuration, which imparts unique reactivity and stability
Propriétés
Numéro CAS |
160947-17-1 |
|---|---|
Formule moléculaire |
C28H29NO6P2 |
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
1-[[bis(2-methylphenoxy)phosphorylamino]-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |
InChI |
InChI=1S/C28H29NO6P2/c1-21-13-5-9-17-25(21)32-36(30,33-26-18-10-6-14-22(26)2)29-37(31,34-27-19-11-7-15-23(27)3)35-28-20-12-8-16-24(28)4/h5-20H,1-4H3,(H,29,30,31) |
Clé InChI |
JBTNPLQGTNGCRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(=O)(NP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


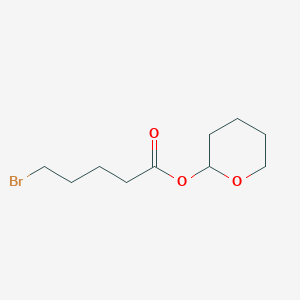
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

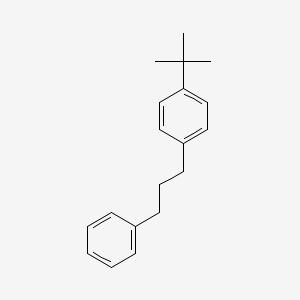
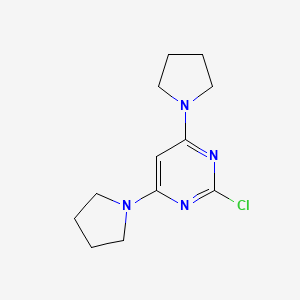

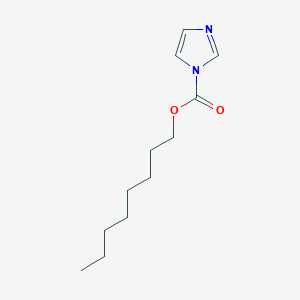

![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
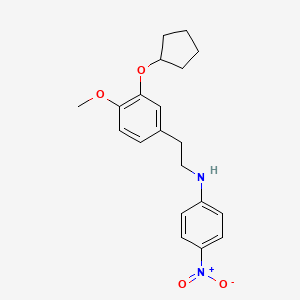



![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
